

# Physicochemical Properties of N-methyl Norcarfentanil: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-methyl Norcarfentanil*  
(hydrochloride)

Cat. No.: B1164562

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## Introduction

N-methyl Norcarfentanil is a synthetic opioid structurally related to carfentanil, a potent  $\mu$ -opioid receptor agonist. As an N-methylated analog of norcarfentanil, it belongs to the 4-anilidopiperidine class of opioids. Understanding the physicochemical and pharmacological properties of N-methyl Norcarfentanil is crucial for forensic analysis, toxicological studies, and the development of potential opioid receptor modulators. This technical guide provides a comprehensive overview of its known characteristics, experimental protocols, and relevant biological pathways.

## Physicochemical Data

The following table summarizes the key physicochemical properties of N-methyl Norcarfentanil. It is important to note that as a research chemical, some experimental data such as melting and boiling points are not readily available in peer-reviewed literature.

Property	Value	Source(s)
Chemical Name	methyl 1-methyl-4-(N-phenylpropanamido)piperidine-4-carboxylate	Wikipedia
Synonyms	N-methyl Carfentanil, N-methyl Norremifentanil, N-methyl Remifentanil	Cayman Chemical[1]
Molecular Formula	C <sub>17</sub> H <sub>24</sub> N <sub>2</sub> O <sub>3</sub>	Wikipedia
Molecular Weight	304.39 g/mol	Wikipedia
Molecular Formula (HCl salt)	C <sub>17</sub> H <sub>24</sub> N <sub>2</sub> O <sub>3</sub> • HCl	Cayman Chemical[1]
Molecular Weight (HCl salt)	340.9 g/mol	Cayman Chemical[1]
Appearance	Solid	Cayman Chemical[1]
Solubility	Chloroform: Sparingly Soluble (1-10 mg/ml)Methanol: Slightly Soluble (0.1-1 mg/ml)DMSO: Soluble	Cayman Chemical[1], GLPBIO[2]
Melting Point	Not readily available. For comparison, Norcarfentanil has a melting point of 40-43°C.	Chemsr[3]
Boiling Point	Not readily available. For comparison, Norcarfentanil has a boiling point of 437.5°C at 760 mmHg.	Chemsr[3]
pKa	Not readily available.	

## Pharmacological Properties

N-methyl Norcarfentanil is an opioid analgesic that acts primarily as a  $\mu$ -opioid receptor agonist. However, the substitution of the N-phenethyl group of carfentanil with a methyl group significantly reduces its potency.

Parameter	Finding	Source(s)
Receptor Target	$\mu$ -opioid receptor (MOR)	Multiple Sources
Binding Affinity (K <sub>i</sub> )	The binding affinity of N-methyl carfentanil is reported to be 1,750 times weaker than carfentanil at the guinea pig brain $\mu$ -opioid receptor. For comparison, replacing the N-phenethyl group with a methyl group in fentanyl increases the K <sub>i</sub> value by approximately 40-fold.	Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC[4], How $\mu$ -Opioid Receptor Recognizes Fentanyl - PMC - NIH[5]
Functional Activity (EC <sub>50</sub> )	Specific EC <sub>50</sub> values for N-methyl Norcarfentanil are not readily available in the literature. However, it is described as being several thousand times weaker than carfentanil, and only slightly stronger than morphine.	N-Methylnorcarfentanil - Wikipedia[4]

## Experimental Protocols

### Synthesis of N-methyl Norcarfentanil

A plausible synthetic route to N-methyl Norcarfentanil involves the N-alkylation of Norcarfentanil. This method is analogous to the synthesis of other N-substituted fentanyl derivatives.

Reaction Scheme:

Norcarfentanil + Methylating Agent → N-methyl Norcarfentanil

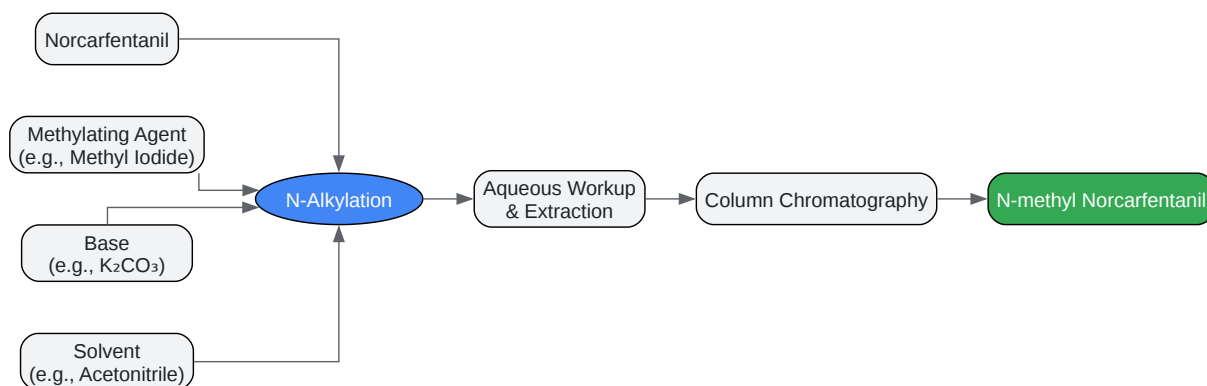
Materials:

- Norcarfentanil

- Methyl iodide (or another suitable methylating agent)
- A suitable base (e.g., potassium carbonate, triethylamine)
- An appropriate solvent (e.g., acetonitrile, DMF)

Procedure (General):

- Dissolve Norcarfentanil in the chosen solvent.
- Add the base to the reaction mixture.
- Slowly add the methylating agent to the mixture at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield N-methyl Norcarfentanil.



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A generalized workflow for the synthesis of N-methyl Norcarfentanil.

## Analytical Methodology: LC-MS/MS for Fentanyl Analogs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for the detection and quantification of fentanyl analogs in biological and forensic samples.

### Sample Preparation (General):

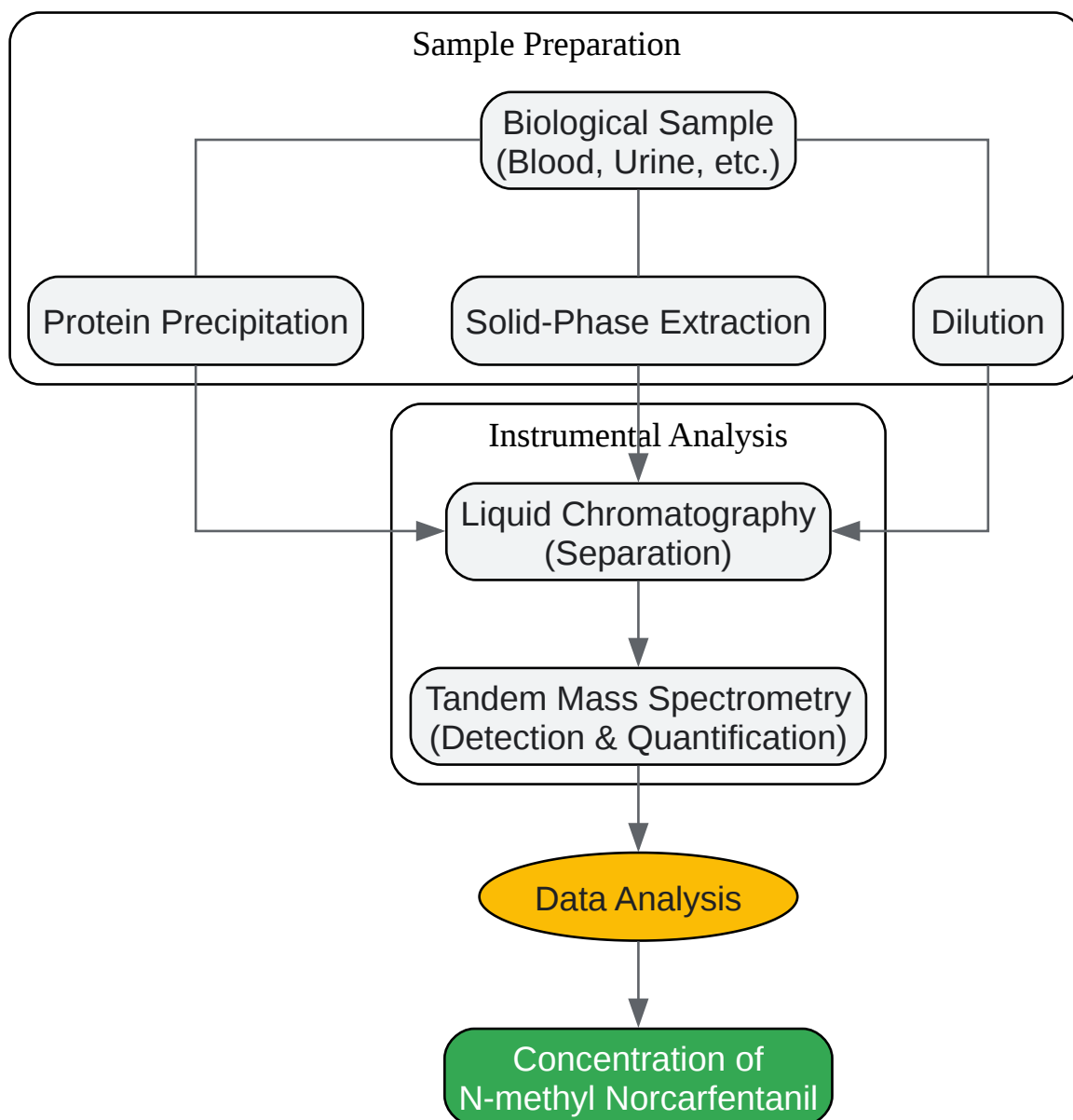
- **Protein Precipitation:** For blood or plasma samples, proteins are precipitated using a solvent like acetonitrile.
- **Solid-Phase Extraction (SPE):** For urine or more complex matrices, SPE can be used to clean up and concentrate the sample.
- **Dilution:** Simple "dilute and shoot" methods can be employed for less complex matrices.

### LC Parameters (Illustrative):

- Column: A reverse-phase column (e.g., C18) is typically used.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium formate to improve peak shape and ionization.
- Flow Rate: Typically in the range of 0.2-0.6 mL/min.
- Injection Volume: 5-20  $\mu$ L.

#### MS/MS Parameters (Illustrative):

- Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
- Scan Type: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions for N-methyl Norcarfentanil and an internal standard are monitored.



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A typical workflow for the analysis of N-methyl Norcarfentanil by LC-MS/MS.

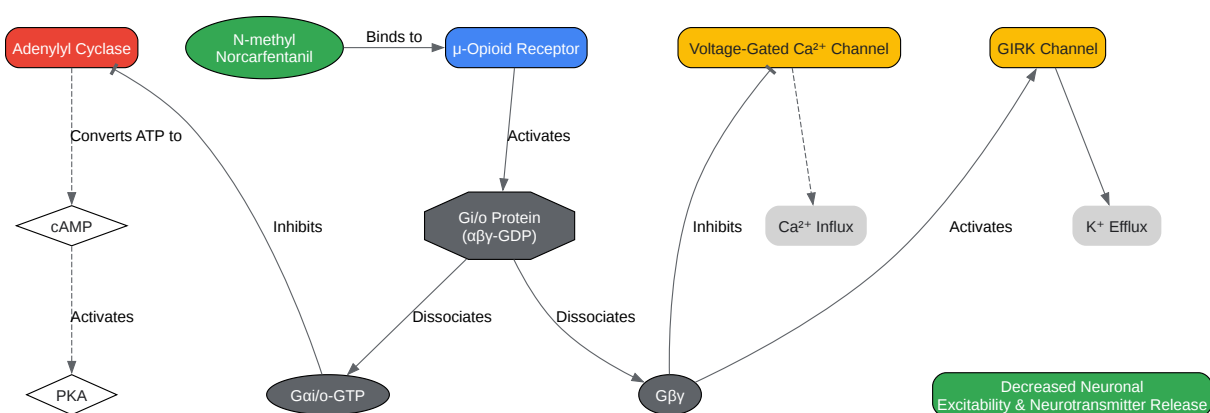
## Biological Signaling Pathway

N-methyl Norcarfentanil, as a  $\mu$ -opioid receptor agonist, is expected to activate the canonical G-protein coupled receptor (GPCR) signaling pathway associated with this receptor.<sup>[6][7][8]</sup> This pathway primarily involves the Gi/o family of G proteins.

### Key Steps in $\mu$ -Opioid Receptor Signaling:

- **Ligand Binding:** N-methyl Norcarfentanil binds to the extracellular domain of the  $\mu$ -opioid receptor.
- **Conformational Change:** Ligand binding induces a conformational change in the receptor.
- **G-Protein Activation:** The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the  $\alpha$ -subunit of the associated heterotrimeric  $G_i/o$  protein.
- **Subunit Dissociation:** The G-protein dissociates into its  $G_{\alpha i/o}$ -GTP and  $G\beta\gamma$  subunits.
- **Downstream Effects of  $G_{\alpha i/o}$ -GTP:**
  - **Inhibition of Adenylyl Cyclase:** This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[\[6\]](#)[\[8\]](#)
  - **Reduced PKA Activity:** The decrease in cAMP reduces the activity of Protein Kinase A (PKA).
- **Downstream Effects of  $G\beta\gamma$ :**
  - **Activation of GIRK Channels:**  $G\beta\gamma$  activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces neuronal excitability.[\[7\]](#)
  - **Inhibition of Voltage-Gated Calcium Channels (VGCCs):**  $G\beta\gamma$  inhibits N-type and P/Q-type VGCCs, reducing calcium influx and subsequent neurotransmitter release.[\[8\]](#)
- **Signal Termination:** The intrinsic GTPase activity of the  $G\alpha$  subunit hydrolyzes GTP to GDP, leading to the re-association of the  $G\alpha$  and  $G\beta\gamma$  subunits, terminating the signal.
- **Receptor Desensitization and Internalization:** Chronic activation can lead to phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), followed by the binding of  $\beta$ -arrestin, which uncouples the receptor from G-proteins and promotes its internalization.[\[7\]](#)





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- To cite this document: BenchChem. [Physicochemical Properties of N-methyl Norcarfentanil: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164562#physicochemical-properties-of-n-methyl-norcarfentanil]

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